2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylaminoethoxy group, and a pentenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Introduction of the Diethylaminoethoxy Group: This step involves the reaction of the chlorophenyl intermediate with diethylaminoethanol under basic conditions to form the diethylaminoethoxy derivative.
Formation of the Pentenenitrile Moiety: This step involves the reaction of the diethylaminoethoxy derivative with a suitable nitrile precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-(2-(diethylamino)ethoxy)phenyl)ethanol
- 4-Chloro-α-[4-[2-(diethylamino)ethoxy]phenyl]-α-phenylbenzeneethanol
Uniqueness
2-(4-Chlorophenyl)-3-(4-(2-(diethylamino)ethoxy)phenyl)-2-pentenenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
1756-37-2 |
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Molecular Formula |
C23H27ClN2O |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[4-[2-(diethylamino)ethoxy]phenyl]pent-2-enenitrile |
InChI |
InChI=1S/C23H27ClN2O/c1-4-22(23(17-25)19-7-11-20(24)12-8-19)18-9-13-21(14-10-18)27-16-15-26(5-2)6-3/h7-14H,4-6,15-16H2,1-3H3 |
InChI Key |
JDZVHLCGXYUXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OCCN(CC)CC |
Origin of Product |
United States |
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